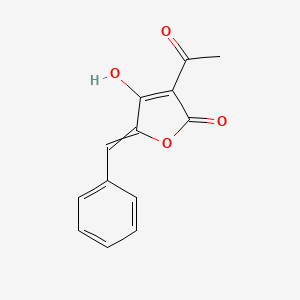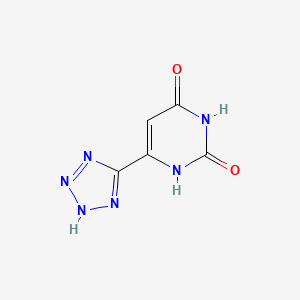
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione is a compound that combines the structural features of tetrazole and pyrimidine. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . Pyrimidines, on the other hand, are essential components of nucleic acids and have significant roles in various biological processes.
Preparation Methods
The synthesis of 6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione can be approached through various methods. One common route involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another method includes the reaction of alcohols and aldehydes, or isocyanides, under specific conditions . Industrial production methods often focus on optimizing yields and minimizing costs, using eco-friendly solvents and moderate reaction conditions .
Chemical Reactions Analysis
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a valuable tool in studying nucleic acid interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, facilitating receptor-ligand interactions . The pyrimidine ring can interact with nucleic acids and enzymes, influencing biological processes at the molecular level .
Comparison with Similar Compounds
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
Tetrazole derivatives: These compounds share similar chemical properties and biological activities.
The uniqueness of this compound lies in its combined structural features of tetrazole and pyrimidine, which provide a versatile platform for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
92334-68-4 |
|---|---|
Molecular Formula |
C5H4N6O2 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
6-(2H-tetrazol-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H4N6O2/c12-3-1-2(6-5(13)7-3)4-8-10-11-9-4/h1H,(H2,6,7,12,13)(H,8,9,10,11) |
InChI Key |
IQZGDJYDPKSVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
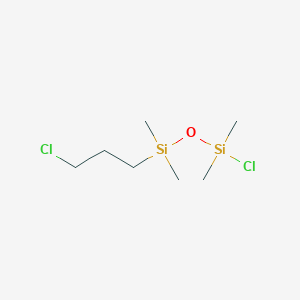

![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
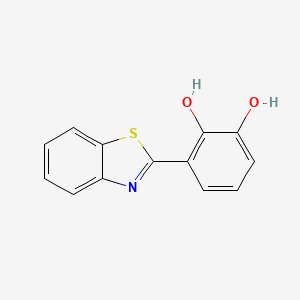
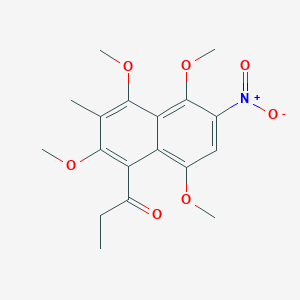
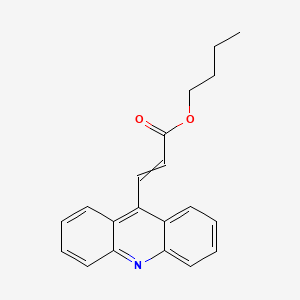
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
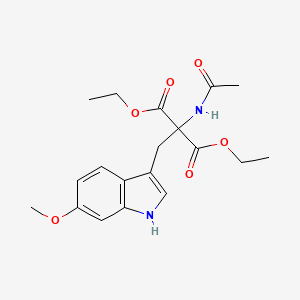
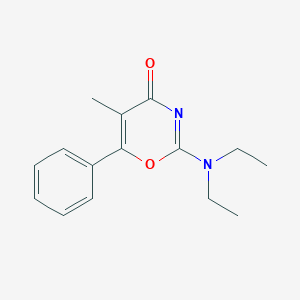
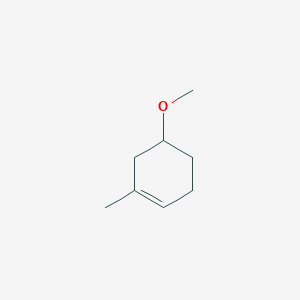
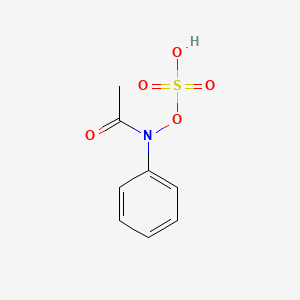
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
